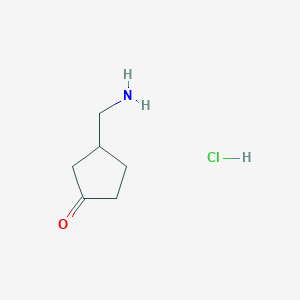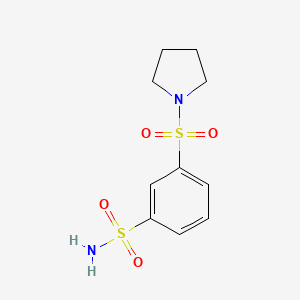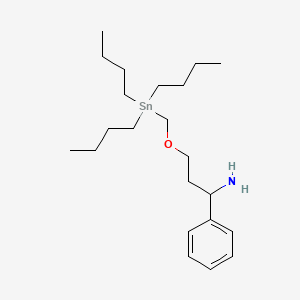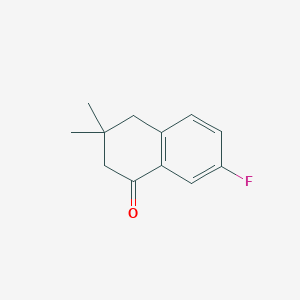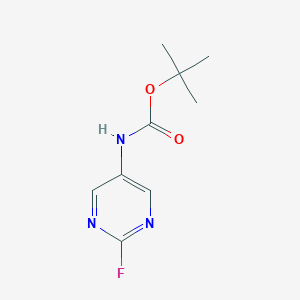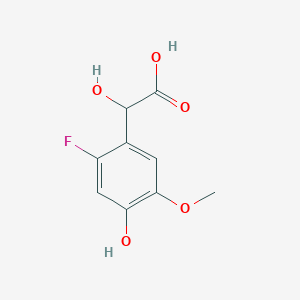
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a phenyl ring substituted with a hydroxy group, a methoxy group, and a fluorine atom. The hydroxyacetic acid moiety is attached to the phenyl ring via a carboxylic acid functional group.
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid: , also known by its systematic name (2-Fluoro-4-hydroxy-5-methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes: Information on specific synthetic routes for this compound is limited in publicly available sources. it can likely be synthesized through organic reactions involving phenolic compounds and carboxylic acids.
Industrial Production: Unfortunately, industrial production methods are not widely documented. Research publications or patents may provide more detailed insights.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various chemical reactions, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example, oxidation could involve reagents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed would vary based on the reaction type. For instance, oxidation might yield quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may use this compound as a starting material for the synthesis of more complex molecules.
Biology and Medicine: Its phenolic nature suggests potential antioxidant properties, which could be relevant in biological and medical contexts.
Industry: Limited information is available regarding industrial applications, but it could find use in fine chemicals or pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action for this compound remains elusive due to its limited characterization. its phenolic and carboxylic acid functionalities suggest potential interactions with cellular pathways involving oxidative stress, inflammation, or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phenolic acids, such as salicylic acid or 4-hydroxybenzoic acid, share structural similarities. the specific combination of fluorine, methoxy, and hydroxy groups in this compound makes it unique.
Eigenschaften
Molekularformel |
C9H9FO5 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO5/c1-15-7-2-4(8(12)9(13)14)5(10)3-6(7)11/h2-3,8,11-12H,1H3,(H,13,14) |
InChI-Schlüssel |
ZXCMBMHPAACMSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


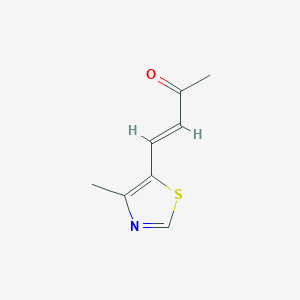
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
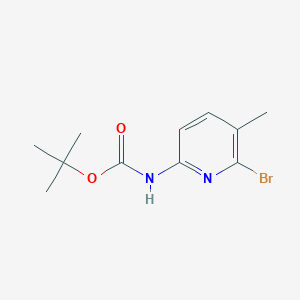
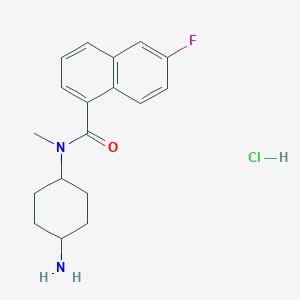


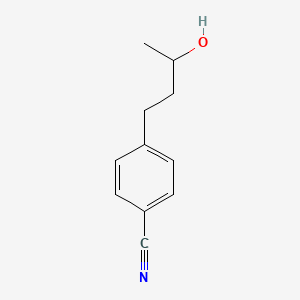
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
